molecular formula C16H10O3S B14542308 S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate CAS No. 61756-47-6

S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate

Cat. No.: B14542308
CAS No.: 61756-47-6
M. Wt: 282.3 g/mol
InChI Key: XXVPXAZPNZAQJR-UHFFFAOYSA-N
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Description

S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate: is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate typically involves the condensation of a benzofuran derivative with a thiol compound under controlled conditions. Common reagents used in the synthesis include:

    Benzofuran-3-one: The starting material for the benzofuran moiety.

    Phenylthiol: Provides the phenylthio group.

    Catalysts: Such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for various therapeutic areas.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:

    Inhibition of enzyme activity: By binding to the active site of enzymes.

    Modulation of receptor activity: By acting as an agonist or antagonist.

    Interference with cellular pathways: Affecting processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Such as 2-phenylbenzofuran or 3-methylbenzofuran.

    Thioesters: Such as phenylthioacetic acid or phenylthioacetic acid ethyl ester.

Uniqueness

S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate is unique due to its specific structure, which combines a benzofuran moiety with a phenylthio group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

61756-47-6

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

IUPAC Name

S-phenyl 2-(3-oxo-2-benzofuran-1-ylidene)ethanethioate

InChI

InChI=1S/C16H10O3S/c17-15(20-11-6-2-1-3-7-11)10-14-12-8-4-5-9-13(12)16(18)19-14/h1-10H

InChI Key

XXVPXAZPNZAQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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